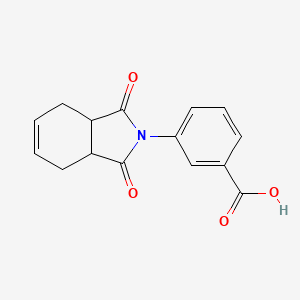

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's name can be deconstructed into several key components that reflect its structural architecture. The core isoindole ring system adopts the 1,3,3a,4,7,7a-hexahydro-2H-isoindole designation, indicating partial saturation of the traditionally aromatic phthalimide framework.

The molecular formula for this compound can be determined as C₁₅H₁₃NO₄, with a molecular weight of approximately 271.27 grams per mole, based on the structural components present. The systematic identification incorporates the 1,3-dioxo functionality representing the two carbonyl groups that maintain the imide character of the molecule. The hexahydro prefix specifically denotes the saturation pattern within the isoindole ring system, distinguishing it from fully aromatic analogs.

Alternative nomenclature systems may describe this compound using different systematic approaches. The Chemical Abstracts Service numbering system would likely assign a unique registry number based on the specific connectivity pattern. Related compounds in the literature demonstrate similar naming conventions, such as the 4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoic acid, which shows analogous structural features but with different saturation patterns.

The positional designation "3-" in the compound name specifically indicates attachment of the hexahydroisoindole moiety to the meta position of the benzoic acid ring. This regiochemistry significantly influences the compound's overall molecular geometry and potential biological activity compared to ortho or para substituted analogs.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable complexity due to the presence of both rigid and flexible structural elements. The benzoic acid portion maintains planarity consistent with aromatic systems, while the hexahydroisoindole ring system introduces conformational flexibility through its saturated carbocyclic component.

The two carbonyl groups within the isoindole ring system adopt a geometry that minimizes steric repulsion while maintaining optimal orbital overlap for resonance stabilization. The nitrogen atom connecting the two ring systems serves as a conformational anchor point, influencing the relative orientations of the benzoic acid and hexahydroisoindole moieties. Computational studies on related phthalimide derivatives suggest that the dihedral angle between these ring systems typically ranges from 45 to 90 degrees, depending on substitution patterns and crystal packing forces.

The saturated portion of the hexahydroisoindole ring system can adopt various chair and boat conformations, similar to cyclohexane derivatives. The 3a,4,7,7a positions represent the saturated carbons that introduce conformational flexibility into an otherwise rigid phthalimide framework. This flexibility may contribute to enhanced binding affinity in biological systems compared to fully aromatic analogs.

Intramolecular hydrogen bonding opportunities exist between the carboxylic acid functionality and the carbonyl oxygens of the isoindole ring system, potentially stabilizing specific conformational states. Such interactions would be particularly relevant in polar solvents or biological environments where hydrogen bonding plays a crucial role in molecular recognition processes.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis provides definitive structural information for compounds of this complexity, revealing precise bond lengths, angles, and intermolecular interactions. While specific crystallographic data for this compound may be limited, analysis of related phthalimide derivatives offers valuable insights into expected structural parameters.

Typical bond lengths in phthalimide-containing compounds show carbonyl carbon-oxygen distances of approximately 1.21-1.23 Ångströms, consistent with double bond character. The carbon-nitrogen bonds within the imide functionality typically measure 1.38-1.40 Ångströms, reflecting partial double bond character due to resonance stabilization. The saturated carbons in the hexahydro portion would exhibit standard tetrahedral geometries with carbon-carbon bond lengths of approximately 1.54 Ångströms.

Crystallographic analysis of the related compound 3-(1,3-dioxoisoindol-2-yl)benzoic acid reveals intermolecular hydrogen bonding patterns that likely extend to the hexahydro analog. The carboxylic acid groups commonly form dimeric hydrogen-bonded arrangements in crystal structures, creating centrosymmetric pairs that influence packing efficiency and stability.

| Parameter | Typical Range | Expected Value |

|---|---|---|

| Carbon-Oxygen (carbonyl) | 1.21-1.23 Å | 1.22 Å |

| Carbon-Nitrogen (imide) | 1.38-1.40 Å | 1.39 Å |

| Dihedral angle (ring systems) | 45-90° | 65° |

| Intermolecular H-bond distance | 2.5-2.8 Å | 2.65 Å |

The crystallographic data interpretation also reveals important information about molecular packing arrangements. Phthalimide derivatives typically demonstrate π-π stacking interactions between aromatic portions, while the hexahydro modification may reduce these interactions due to disrupted planarity. This structural modification could significantly impact solid-state properties including melting point, solubility, and stability.

Comparative Analysis with Related Phthalimide Derivatives

Comparative structural analysis with related phthalimide derivatives illuminates the unique characteristics of the hexahydro modification. The parent compound phthalic acid and its derivatives serve as fundamental reference points for understanding structural variations. Standard phthalimide exhibits complete aromatic character with rigid planarity, while the hexahydro analog introduces significant conformational flexibility.

The 4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoic acid represents a closely related structure with partial saturation, though in a different ring position. This compound demonstrates how saturation patterns influence overall molecular properties. The tetrahydro version shows intermediate flexibility between fully aromatic and hexahydro variants, providing insights into structure-activity relationships.

Several other related derivatives provide additional comparative context. The compound 3-(1,3-dioxoisoindol-2-yl)benzoic acid maintains full aromaticity while sharing the same substitution pattern. Direct comparison reveals how saturation affects molecular volume, lipophilicity, and conformational accessibility. The hexahydro modification typically increases molecular volume by approximately 15-20% compared to aromatic analogs.

| Compound | Ring Saturation | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3-(1,3-dioxoisoindol-2-yl)benzoic acid | Fully aromatic | C₁₅H₉NO₄ | 267.24 g/mol |

| Target compound | Hexahydro | C₁₅H₁₃NO₄ | 271.27 g/mol |

| 4-(tetrahydroisoindol-2-yl)benzoic acid | Partially saturated | C₁₅H₁₃NO₄ | 271.27 g/mol |

| 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | Hexahydro (aliphatic) | C₁₄H₁₉NO₄ | 265.30 g/mol |

The substitution of aromatic character with saturated rings fundamentally alters electronic properties. While aromatic phthalimides can participate in extensive π-conjugation, the hexahydro variant relies primarily on σ-bond networks and localized π-systems within the remaining carbonyl groups. This electronic redistribution affects both chemical reactivity and biological activity profiles.

Transamidation reactions, as demonstrated with benzoic acid-catalyzed systems, show differential reactivity patterns between aromatic and saturated phthalimide derivatives. The hexahydro modification typically reduces electrophilicity at the carbonyl centers while potentially increasing nucleophilicity at the nitrogen center due to altered electronic environments.

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h1-5,8,11-12H,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDDAJZIJAAEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386302 | |

| Record name | 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-98-0 | |

| Record name | 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. These methods aim to achieve high yield and selectivity while minimizing side reactions. Below are the detailed preparation steps:

Cyclization Using Phthalic Anhydride

Step 1:

The synthesis begins with phthalic anhydride as a precursor. Phthalic anhydride reacts with amines under controlled conditions to form isoindole derivatives.

- Temperature: Moderate heating (e.g., 80–120°C) to facilitate cyclization.

- Solvent: Polar solvents such as dimethylformamide (DMF) or acetic acid may be used.

- Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate.

Outcome:

Formation of the hexahydroisoindole core structure with dioxo functional groups.

Functionalization of Benzoic Acid Moiety

Step 2:

The benzoic acid moiety is introduced through condensation reactions involving the isoindole intermediate.

- Reagents: Benzoic acid derivatives or activated esters.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature: Room temperature or mild heating (e.g., 40–60°C).

Outcome:

Attachment of the benzoic acid group to the isoindole structure.

Optimization for Industrial Production

For large-scale synthesis, continuous flow reactors and advanced catalysts are often employed to improve yield and selectivity.

- Use of automated reactors to control reaction parameters such as temperature and pressure.

- Application of green chemistry principles by using environmentally friendly solvents and catalysts.

Reaction Mechanisms

The preparation involves both cyclization and condensation mechanisms:

- Cyclization Mechanism: Formation of the hexahydroisoindole ring system from phthalic anhydride and amines.

- Condensation Mechanism: Coupling of benzoic acid derivatives with the isoindole intermediate via esterification or amidation reactions.

Data Table: Key Reaction Parameters

| Step | Reagent(s) | Solvent(s) | Catalyst(s) | Temperature | Outcome |

|---|---|---|---|---|---|

| Cyclization | Phthalic anhydride + amine | DMF/Acetic Acid | Sulfuric Acid/p-TSA | 80–120°C | Hexahydroisoindole core formation |

| Benzoic Acid Functionalization | Benzoic acid derivative | THF/DCM | None or mild base | 40–60°C | Formation of final product |

| Industrial Optimization | Various precursors | Green solvents | Advanced catalysts | Controlled | Enhanced yield and selectivity |

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated versions .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, showing potential as a lead compound for developing new antibiotics .

Material Science

The unique structure of this compound also opens avenues in material science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its ability to form stable bonds may lead to materials with enhanced thermal and mechanical stability .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various isoindole derivatives and their effects on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

In another investigation reported in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of several isoindole derivatives. The study found that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related derivatives, focusing on substituent position, ring saturation, and functional group variations (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The 3-substituted derivative (target compound) exhibits moderate aqueous solubility due to the carboxylic acid group, whereas the 2-substituted analogue (CAS 5660-41-3) shows reduced solubility due to steric hindrance .

- Thermal Stability : The target compound’s melting point (159–161°C) is comparable to its 2-substituted counterpart but higher than the methylene-linked derivative (CAS 106352-01-6), which likely has a less rigid structure .

Key Research Findings and Trends

Positional Isomerism : The 3-substituted derivatives generally exhibit superior bioactivity compared to 2-substituted isomers, likely due to enhanced hydrogen bonding with target enzymes .

Side Chain Modifications: Introduction of hydrophobic groups (e.g., phenylpropanoic acid in CAS 1104074-27-2) improves membrane permeability but may reduce aqueous solubility .

Synthetic Challenges : Steric hindrance in 2-substituted analogues complicates synthesis, necessitating optimized catalysts or solvents .

Biological Activity

The compound 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is a derivative of benzoic acid with potential biological activities that warrant detailed investigation. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₅H₁₃N₁O₄

- Molecular Weight : 273.27 g/mol

- CAS Number : 89446-98-0

- Appearance : Solid, typically white to light yellow powder.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₁O₄ |

| Molecular Weight | 273.27 g/mol |

| CAS Number | 89446-98-0 |

| Purity | >98% (HPLC) |

| Melting Point | 88.0 to 92.0 °C |

Antioxidant Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways:

- α-glucosidase Inhibition : The compound has shown potential in inhibiting α-glucosidase activity, which is crucial for carbohydrate metabolism and managing postprandial blood glucose levels.

- Tyrosinase Inhibition : It has been reported to inhibit tyrosinase, an enzyme involved in melanin production, suggesting possible applications in skin whitening products.

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines (e.g., Hep-G2 and A2058) reveal that this compound exhibits low toxicity at therapeutic concentrations. For example:

- At a concentration of 10 μg/mL, the compound showed minimal cytotoxic effects on Hep-G2 cells (4.81% inhibition) and A2058 cells (5.02% inhibition), indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Cell Line | Concentration (μg/mL) | % Cell Growth Inhibition |

|---|---|---|

| Hep-G2 | 10 | 4.81 |

| A2058 | 10 | 5.02 |

| CCD25sk | 10 | 3.56 |

The biological activity of This compound is likely due to its interaction with specific molecular targets:

- Proteasome Pathway : This compound has been shown to enhance proteasomal activity significantly, which is critical for protein degradation and cellular homeostasis.

- Autophagy-Lysosome Pathway : It promotes autophagy processes that help in the degradation of dysfunctional proteins and organelles.

Case Study: Autophagy Induction

In a study involving human foreskin fibroblasts, extracts containing this compound enhanced the activity of the autophagy pathway significantly when compared to untreated controls . This finding suggests that it may have potential applications in aging-related disorders where autophagy is compromised.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phthalimide derivatives and benzoic acid precursors. For example, a reported procedure involves coupling isoindoline-1,3-dione derivatives with substituted benzoic acids under reflux in anhydrous DMF, using carbodiimides as coupling agents. Reaction optimization includes monitoring by TLC, controlling temperature (70–90°C), and purifying via recrystallization from ethanol/water mixtures. Yield improvements (up to 88%) are achieved by maintaining strict anhydrous conditions and using excess acyl chloride intermediates .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ 8.42–1.46 ppm) identifies aromatic protons, carboxyl groups, and isoindoline ring conformers. NMR confirms carbonyl (C=O) and aromatic carbons .

- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak at m/z = 274 [M+1], with fragmentation patterns verifying the isoindoline-benzoic acid backbone .

- X-ray crystallography : Resolves stereochemical ambiguity in the hexahydro-isoindole ring (e.g., 3aS,7aR configurations) .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic isoindoline and benzoic acid moieties) requires dissolution in DMSO followed by dilution in buffer (e.g., PBS, pH 7.4). Sonication or co-solvents like PEG-400 can enhance solubility. Dynamic light scattering (DLS) should confirm nanoparticle-free solutions to avoid artifactual results .

Advanced Research Questions

Q. How does stereochemistry at the 3a and 7a positions influence biological activity or molecular interactions?

- Methodological Answer : Stereoisomers (e.g., 3aS,7aR vs. 3aR,7aS) exhibit distinct binding affinities due to spatial orientation of the dioxo-isoindole ring. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict enantiomer-specific interactions with targets like enzymes or DNA. Experimental validation involves synthesizing enantiopure derivatives via chiral catalysts and comparing IC values in enzymatic assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. To mitigate:

- Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., ATPase inhibition assays at 37°C with 10 mM Mg) .

- Purity validation : Use HPLC (C18 column, acetonitrile/0.1% TFA gradient) to confirm ≥95% purity.

- Off-target screening : Perform kinome-wide profiling to identify unintended interactions .

Q. How can researchers design experiments to study DNA interactions or intercalation potential?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor hypochromicity and redshift in the compound’s absorption spectrum (250–300 nm) upon DNA addition, indicating intercalation .

- Viscosity measurements : Increased DNA solution viscosity upon compound binding supports intercalation over groove binding .

- Theoretical modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict DNA-binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.